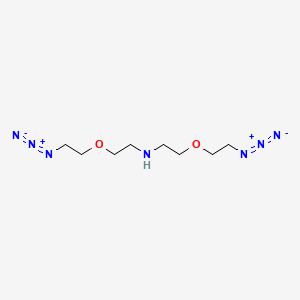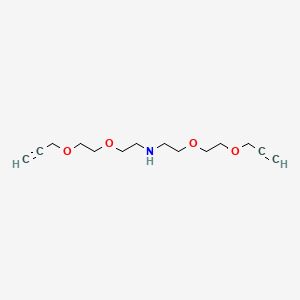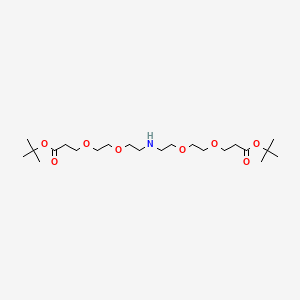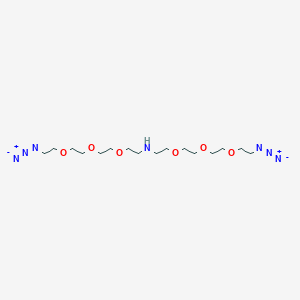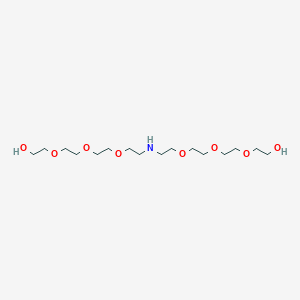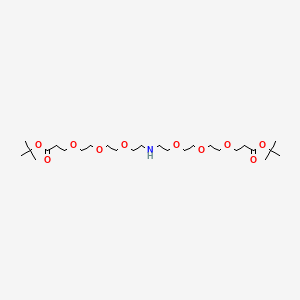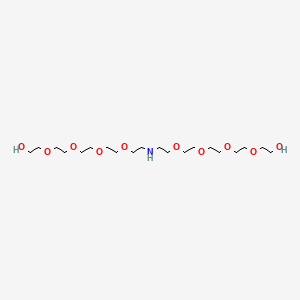
L-Isoleucine, N2-acetyl-L-glutaminyl-3-hydroxy-4-methylprolyl-L-leucyl-(alphaS)-3-amino-6-hydroxy-alpha-((1S)-1-methylpropyl)-2-oxo-1-piperidineacetyl-N-methyl-L-tyrosyl-, (6-2)-lactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nostopeptin B is an elastase Inhibitor.
Applications De Recherche Scientifique
Enzymatic Synthesis and Metabolic Pathways
- Enzymatic Synthesis of 4-Hydroxyisoleucine : A two-step enzymatic process for synthesizing 4-hydroxyisoleucine involves an aldol condensation of acetaldehyde and alpha-ketobutyrate, followed by amination. This process, identified in Arthrobacter simplex, indicates a potential for large-scale synthesis of modified amino acids like 4-hydroxyisoleucine, which has insulinotropic properties (Smirnov et al., 2007).
- Pathway to Sotolon Formation : The transformation of L-isoleucine into sotolon, a potent flavor compound, involves its conversion to an α-keto acid and subsequent oxygenation. This process, demonstrated in Laetiporus sulphureus cultures, highlights the organism's ability to transform amino acids into flavor-enhancing compounds (Lanfermann et al., 2014).
Chemical Synthesis and Analysis
- Synthesis of L-[4,5,5,5-D4]Isoleucine : A study presented a method for synthesizing deuterium-labelled L-isoleucine, providing insight into stereochemical aspects of isoleucine and its derivatives. This work has implications for understanding the behavior of isotopically labeled amino acids in various chemical and biological processes (Oba et al., 2001).
- HPLC Analysis of Amino Acids : The development of an HPLC method to analyze α-hydroxy acid derivatives of amino acids, including isoleucine, offers a novel approach to quantifying amino acids in fermentation media. This technique enhances the ability to analyze amino acids alongside other small molecules, broadening its applicability in biochemical and industrial contexts (Pleissner et al., 2011).
Biochemical and Industrial Applications
- Production of Useful Amino Acids : Research on the enzyme l-isoleucine dioxygenase from Bacillus thuringiensis shows its ability to catalyze various oxidation reactions, such as hydroxylation and dehydrogenation, on hydrophobic aliphatic L-amino acids. This finding points to potential applications in the production of modified amino acids for industrial and pharmaceutical uses (Hibi et al., 2011).
- Fermentation and Bioconversion : Corynebacterium glutamicum's ability to produce L-isoleucine from α-ketobutyrate has been studied, demonstrating the significance of acetohydroxy acid synthase in the fermentation process. This research is crucial for optimizing the production of branched-chain amino acids in industrial fermentation (Eggeling et al., 2004).
Propriétés
Numéro CAS |
185980-89-6 |
|---|---|
Nom du produit |
L-Isoleucine, N2-acetyl-L-glutaminyl-3-hydroxy-4-methylprolyl-L-leucyl-(alphaS)-3-amino-6-hydroxy-alpha-((1S)-1-methylpropyl)-2-oxo-1-piperidineacetyl-N-methyl-L-tyrosyl-, (6-2)-lactone |
Formule moléculaire |
C46H70N8O12 |
Poids moléculaire |
927.11 |
Nom IUPAC |
(4S)-4-acetamido-5-[(1S,4S,7S,10S,11S,14S,17S,20S,22R)-14,20-bis[(2S)-butan-2-yl]-22-hydroxy-17-[(4-hydroxyphenyl)methyl]-10,18-dimethyl-4-(2-methylpropyl)-3,6,13,16,19,25-hexaoxo-12-oxa-2,5,8,15,18,21-hexazatricyclo[19.3.1.07,11]pentacosan-8-yl]-5-oxopentanamide |
InChI |
InChI=1S/C46H70N8O12/c1-10-24(5)36-46(65)66-39-26(7)22-53(43(62)30(48-27(8)55)16-18-34(47)57)38(39)42(61)50-32(20-23(3)4)40(59)49-31-17-19-35(58)54(44(31)63)37(25(6)11-2)45(64)52(9)33(41(60)51-36)21-28-12-14-29(56)15-13-28/h12-15,23-26,30-33,35-39,56,58H,10-11,16-22H2,1-9H3,(H2,47,57)(H,48,55)(H,49,59)(H,50,61)(H,51,60)/t24-,25-,26-,30-,31-,32-,33-,35+,36-,37-,38-,39-/m0/s1 |
Clé InChI |
QMXYZAMGCKYKHQ-PYYLCICISA-N |
SMILES |
CCC(C)C1C(=O)OC2C(CN(C2C(=O)NC(C(=O)NC3CCC(N(C3=O)C(C(=O)N(C(C(=O)N1)CC4=CC=C(C=C4)O)C)C(C)CC)O)CC(C)C)C(=O)C(CCC(=O)N)NC(=O)C)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Nostopeptin B; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R,4S)-rel-4-(1,3-Benzodioxol-5-yl)-3-(4-fluorophenyl)-1-[1-(1H)-1,2,4-triazol-1-carbonyl)-4-piperidinyl]-2-azetidinone](/img/structure/B609545.png)
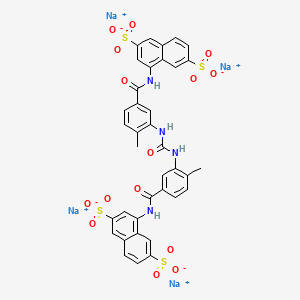
![Tetrasodium;[2-[[3-[[3-[[3-[[5-[[2,4-bis[[hydroxy(oxido)phosphoryl]methyl]phenyl]carbamoyl]-2-methylphenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]-4-methylbenzoyl]amino]-5-[[hydroxy(oxido)phosphoryl]methyl]phenyl]methyl-hydroxyphosphinate](/img/structure/B609547.png)
![3-methoxy-6-methyl-5-[2-(methylamino)-6-propan-2-ylpyridin-3-yl]-N-pentan-3-ylpyrazin-2-amine](/img/structure/B609551.png)


